tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate
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Overview
Description
tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate; reactions often conducted in organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted carbamates .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may impart specific pharmacological properties, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The piperidinyl group can interact with biological receptors or enzymes, modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methylcarbamate
- tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate
- tert-Butyl (3R)-1-benzyl-3-piperidinylcarbamate
Uniqueness
This compound stands out due to its unique combination of a tert-butyl group, a piperidinyl group, and a cyclopropyl group. This combination imparts specific chemical and biological properties that may not be present in other similar compounds. For example, the cyclopropyl group can enhance the compound’s stability and reactivity, while the piperidinyl group can interact with biological targets in a specific manner .
Properties
IUPAC Name |
tert-butyl N-(1-piperidin-3-ylcyclopropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-7-13)10-5-4-8-14-9-10/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPYYLHVOGOQHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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